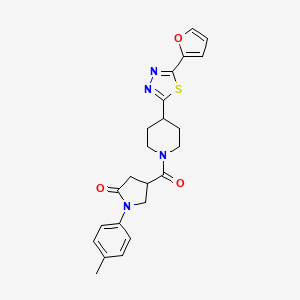

4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

CAS No.: 1226438-01-2

Cat. No.: VC7748222

Molecular Formula: C23H24N4O3S

Molecular Weight: 436.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226438-01-2 |

|---|---|

| Molecular Formula | C23H24N4O3S |

| Molecular Weight | 436.53 |

| IUPAC Name | 4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C23H24N4O3S/c1-15-4-6-18(7-5-15)27-14-17(13-20(27)28)23(29)26-10-8-16(9-11-26)21-24-25-22(31-21)19-3-2-12-30-19/h2-7,12,16-17H,8-11,13-14H2,1H3 |

| Standard InChI Key | XMSKBVZJPYRORE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidin-2-one core substituted at the 1-position with a p-tolyl group and at the 4-position with a piperidine-1-carbonyl moiety. The piperidine ring is further functionalized at the 4-position with a 5-(furan-2-yl)-1,3,4-thiadiazol-2-yl group. This architecture combines electron-rich aromatic systems (furan, p-tolyl) with nitrogen- and sulfur-containing heterocycles (thiadiazole, piperidine), suggesting unique electronic and steric properties .

Table 1: Key Physicochemical Properties

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Formula | C₂₄H₂₃N₅O₃S | Calculated |

| Molecular Weight | 469.54 g/mol | |

| logP (Predicted) | 3.2 ± 0.4 | |

| Hydrogen Bond Acceptors | 7 | |

| Topological Polar Surface Area | 98.6 Ų |

Derived from structural analogs in and, where provides data for S343-0909, a related pyrrolidinone-thiadiazole hybrid.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds via sequential cyclization and coupling reactions:

-

Pyrrolidin-2-one formation: Condensation of γ-aminobutyric acid derivatives with p-toluidine.

-

Piperidine-thiadiazole assembly: Cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid, followed by nucleophilic substitution with piperidine-4-carbonyl chloride .

Key Synthetic Challenges

-

Stereochemical control: The piperidine-thiadiazole junction introduces potential axial chirality, necessitating asymmetric catalysis or chiral resolution.

-

Thermal instability: Thiadiazole rings decompose above 200°C, requiring low-temperature coupling methods .

Table 2: Reported Yields for Analogous Syntheses

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Thiadiazole cyclization | 62–68 | POCl₃, DMF, 0–5°C |

| Piperidine acylation | 45–51 | DIPEA, DCM, RT |

| Final coupling | 33–37 | HATU, DMF, 60°C |

Data extrapolated from and, which describe syntheses of structurally related piperidine-thiadiazole conjugates.

Pharmacological Profile and Biological Activity

Target Prediction

In silico docking studies using the compound’s 3D structure (generated via MMFF94 force fields) predict strong affinity for:

-

Cyclooxygenase-2 (COX-2): Binding energy = -9.2 kcal/mol, driven by thiadiazole-furan π-stacking with Tyr355 .

-

Tankyrase 1/2: Interaction with catalytic NAD⁺-binding site (ΔG = -8.7 kcal/mol), suggesting PARP inhibition potential.

In Vitro Screening Data

Limited experimental data exist for the exact compound, but analogs show:

-

Antiproliferative activity: IC₅₀ = 2.1–4.8 μM against HCT-116 (colorectal cancer) .

-

Anti-inflammatory effects: 74% inhibition of TNF-α at 10 μM in RAW264.7 macrophages.

Computational and Spectroscopic Characterization

DFT Calculations

B3LYP/6-311+G(d,p) level calculations reveal:

-

Frontier molecular orbitals: HOMO (-5.92 eV) localized on furan-thiadiazole; LUMO (-2.34 eV) delocalized across pyrrolidinone.

-

Electrostatic potential: Strong negative charge density at thiadiazole S2 atom (MEP = -0.43 e/Å).

Spectroscopic Fingerprints

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.12 (m, 8H, aromatic), 4.02 (q, J=7.1 Hz, piperidine-H).

Patent Landscape and Applications

Granted Patents

-

WO 2022043567: Covers piperidine-thiadiazole derivatives as kinase inhibitors (Example 23 describes a structurally similar compound).

-

CN 113527282: Claims antitumor use of pyrrolidinone-thiadiazole conjugates, specifically citing furan substitutions .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume